Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)-
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Overview
Description
Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- is an organic compound that features both bromine and selenium atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- typically involves the reaction of 4-bromoacetophenone with phenylselenol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include selenoxide derivatives, alcohol derivatives, and various substituted ethanone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromine and selenium atoms allows the compound to form specific interactions with these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-bromophenyl)-: Lacks the selenium atom, making it less versatile in terms of chemical reactivity.
Ethanone, 1-(4-chlorophenyl)-2-(phenylseleno)-: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
Ethanone, 1-(4-bromophenyl)-2-(methylseleno)-:
Uniqueness
Ethanone, 1-(4-bromophenyl)-2-(phenylseleno)- is unique due to the presence of both bromine and selenium atoms, which confer distinct chemical reactivity and potential for diverse applications. The combination of these elements allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
176543-80-9 |
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Molecular Formula |
C14H11BrOSe |
Molecular Weight |
354.11 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-phenylselanylethanone |
InChI |
InChI=1S/C14H11BrOSe/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
ITUFDGWZZMDRLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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